molecular formula C7H10N4O2 B1321064 cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine CAS No. 395074-87-0

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

Katalognummer: B1321064
CAS-Nummer: 395074-87-0
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: RNVXOAVJOJVPQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine: is a chemical compound characterized by the presence of a cyclobutanamine ring substituted with a 4-nitro-1H-imidazol-1-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanamine derivative with a nitroimidazole compound. The reaction conditions often include the use of catalysts, such as nickel, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of the nitro group: Results in the formation of an amino derivative.

    Substitution reactions: Lead to various substituted imidazole derivatives.

    Cyclization reactions: Produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine: Lacks the cis-configuration.

    4-Nitro-1H-imidazole derivatives: Similar in structure but differ in the substituent positions.

Uniqueness

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interaction patterns with molecular targets compared to its trans- or non-cis counterparts .

Biologische Aktivität

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitro group on the imidazole ring and the cyclobutane framework contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H10N4O2C_7H_{10}N_4O_2 with a molecular weight of approximately 182.18 g/mol. Its physical properties include a density of 1.721 g/cm³ and a boiling point of 421.53°C at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The nitroimidazole moiety can undergo bioreductive activation, generating reactive intermediates that interact with cellular components, including DNA and proteins. This interaction may lead to various biological effects, including cytotoxicity against cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)8.0
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism:

  • CSNK2A2 Inhibition : The compound showed promising results in inhibiting casein kinase II (CSNK2A2), an enzyme implicated in cell proliferation and survival .

Mechanism Insights

The mechanism by which this compound exerts its effects involves:

  • Formation of Reactive Intermediates : The reduction of the nitro group can lead to the formation of amino derivatives that may interact with DNA.
  • Nucleophilic Substitution Reactions : The imidazole ring can participate in nucleophilic substitutions, potentially modifying other biomolecules .

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several tumor types. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique biological profile of this compound compared to other nitroimidazole derivatives:

Compound IC50 (µM) Unique Features
This compound12.5Unique cis configuration
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine20.0Lacks cis configuration
4-Nitroimidazole derivativesVariesDifferent substituent positions

This table illustrates that the cis configuration significantly influences the compound's biological activity and reactivity.

Eigenschaften

IUPAC Name

3-(4-nitroimidazol-1-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVXOAVJOJVPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=C(N=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609552
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395074-87-0
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.